molecular formula C18H15N B14746971 (1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine CAS No. 5307-40-4

(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine

Cat. No.: B14746971
CAS No.: 5307-40-4
M. Wt: 245.3 g/mol
InChI Key: RCJYMAHLLQSVHI-UHFFFAOYSA-N
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Description

(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine is an organic compound that belongs to the class of imines It features a naphthalene moiety and a phenyl group connected through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine typically involves the condensation reaction between naphthalen-1-amine and phenylacetaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxime or nitroso derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids, and the reactions are usually carried out under controlled temperatures.

Major Products Formed

    Oxidation: Oxime or nitroso derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of (1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The aromatic rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity.

Properties

CAS No.

5307-40-4

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

N-naphthalen-1-yl-1-phenylethanimine

InChI

InChI=1S/C18H15N/c1-14(15-8-3-2-4-9-15)19-18-13-7-11-16-10-5-6-12-17(16)18/h2-13H,1H3

InChI Key

RCJYMAHLLQSVHI-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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